2-Fluoro-N-methyl-1H-purin-6-amine

Description

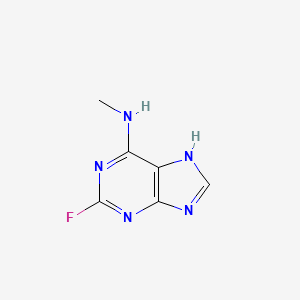

Structure

3D Structure

Properties

Molecular Formula |

C6H6FN5 |

|---|---|

Molecular Weight |

167.14 g/mol |

IUPAC Name |

2-fluoro-N-methyl-7H-purin-6-amine |

InChI |

InChI=1S/C6H6FN5/c1-8-4-3-5(10-2-9-3)12-6(7)11-4/h2H,1H3,(H2,8,9,10,11,12) |

InChI Key |

RBUIAQROSMQKDV-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=NC(=NC2=C1NC=N2)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Reactivity of 2 Fluoro N Methyl 1h Purin 6 Amine

Rational Design and Synthetic Strategies for 2-Fluoro-N-methyl-1H-purin-6-amine

The construction of the purine (B94841) ring is a foundational step in the synthesis of 2-Fluoro-N-methyl-1H-purin-6-amine. A common and versatile approach involves the use of substituted pyrimidine (B1678525) precursors, which are subsequently fused with an imidazole (B134444) ring.

A typical starting material for the synthesis of purine analogues is a 4,5-diaminopyrimidine (B145471) derivative. For the target compound, a strategically substituted pyrimidine can be chosen to facilitate the subsequent introduction of the fluorine and N-methylamino groups. For instance, a synthesis could commence with a pyrimidine bearing a leaving group at the 2-position and an amino group at the 6-position, which can later be methylated.

Alternatively, commercially available purine derivatives can serve as advanced precursors. A common and efficient route to C6-substituted purines is through the nucleophilic substitution of a halogen atom, typically chlorine, in 6-chloropurine (B14466) or its derivatives. nih.govnih.gov This approach is widely used for creating a variety of N6-substituted purine analogues. nih.govnih.gov

| Precursor Type | Example | Synthetic Utility |

| Substituted Pyrimidine | 2-Chloro-4,5-diaminopyrimidine | Allows for sequential construction of the purine ring and introduction of substituents. |

| Halogenated Purine | 2,6-Dichloropurine (B15474) | Provides a scaffold for sequential nucleophilic substitution at the C6 and C2 positions. |

| Aminopurine Derivative | 2-Fluoroadenine | Can be N-methylated at the 6-amino group. |

The introduction of a fluorine atom at the C2 position of the purine ring requires regioselective fluorination methods. The C2 position is generally less reactive towards nucleophilic substitution than the C6 position. Therefore, direct fluorination of a purine with a leaving group at C2 is a common strategy.

One established method involves the use of a diazonium salt intermediate. For example, a 2-aminopurine (B61359) derivative can be converted to the corresponding diazonium salt, which is then subjected to a Schiemann reaction or related fluorination conditions to introduce the fluorine atom.

Another powerful technique is nucleophilic aromatic substitution (SNAr) on a 2-halopurine precursor. Starting with a 2,6-dihalopurine, the more reactive C6-halide can be selectively displaced first, followed by the substitution of the C2-halide with a fluoride (B91410) source. Reagents like potassium fluoride (KF) in a polar aprotic solvent such as dimethylformamide (DMF) can be employed for this transformation. nih.gov The synthesis of 2-amino-6-fluoro-9-(4-hydroxy-3-hydroxymethylbut-1-yl)purine has been achieved by treating the corresponding 6-chloro derivative with trimethylamine, followed by reaction of the resulting trimethylammonium salt with KF in DMF. nih.gov

Recent advancements in fluorination chemistry, such as the use of I(I)/I(III) catalysis, offer highly regioselective methods for the fluorination of various organic molecules, which could potentially be adapted for purine synthesis. nih.gov

The introduction of a methyl group onto the 6-amino substituent requires controlled N-methylation conditions to avoid undesired methylation at other nitrogen atoms in the purine ring, such as N7 or N9. The alkylation of 6-halopurines often results in a mixture of N7- and N9-alkylated products, with the N9-isomer typically being the major product. nih.gov

To achieve selective N6-methylation, one common strategy is the reaction of a 6-halopurine with methylamine (B109427). This nucleophilic substitution directly installs the N-methylamino group at the C6 position. The reaction conditions, such as solvent and temperature, can be optimized to favor the desired product.

Alternatively, if starting with 2-fluoroadenine, direct methylation of the 6-amino group can be challenging due to the potential for multiple methylation sites. Protecting groups on the purine ring nitrogens (N7 or N9) can be employed to direct the methylation to the exocyclic amino group. Following methylation, the protecting groups are removed to yield the final product. The use of specific methylating agents and reaction conditions is crucial for achieving high selectivity.

The purine core of 2-Fluoro-N-methyl-1H-purin-6-amine is susceptible to nucleophilic substitution reactions, particularly at the C6 position if a suitable leaving group is present. The fluorine atom at the C2 position is generally less reactive towards nucleophilic displacement than a chlorine or bromine atom at the same position.

The most common synthetic route to C6-substituted purines involves the nucleophilic substitution of a chlorine atom in 6-chloropurine or its derivatives with an amine. nih.govnih.gov This approach is often racemization-free when using chiral amines, leading to diastereomerically pure products. nih.gov In the context of synthesizing the target compound, reacting 2-fluoro-6-chloropurine with methylamine would be a direct and efficient method.

The reactivity of the C2-fluoro substituent towards nucleophiles is lower but can be achieved under more forcing conditions or with strong nucleophiles. This allows for the potential for further derivatization at the C2 position if desired, although this would deviate from the synthesis of the title compound.

| Position | Leaving Group | Nucleophile | Product Type |

| C6 | -Cl | Methylamine | N6-methylated purine |

| C2 | -F | Strong Nucleophile | C2-substituted purine |

While not directly involved in the synthesis of the core 2-Fluoro-N-methyl-1H-purin-6-amine structure, cross-coupling reactions are a powerful tool for the further derivatization of the purine scaffold. These reactions can be used to introduce carbon-carbon or carbon-heteroatom bonds at various positions on the purine ring, provided a suitable halide or triflate precursor is available.

For instance, if a bromo or iodo substituent were present at the C8 position of 2-Fluoro-N-methyl-1H-purin-6-amine, Suzuki, Stille, or Sonogashira cross-coupling reactions could be employed to introduce aryl, heteroaryl, or alkynyl groups. Transition metal-catalyzed cross-coupling reactions of polyfluoroarenes via C-F bond activation are also an emerging area of research, which could potentially be applied to the C2-fluoro position for specific transformations. rsc.org

Stereochemical Considerations and Control in Analog Synthesis

When synthesizing analogs of 2-Fluoro-N-methyl-1H-purin-6-amine that incorporate chiral moieties, such as N-alkylation with a chiral side chain or the attachment of a sugar a a purine nucleoside, stereochemical control is of paramount importance.

In the synthesis of N-(purin-6-yl)dipeptides, it has been demonstrated that the nucleophilic substitution of chlorine in 6-chloropurine with dipeptides proceeds without racemization, yielding diastereomerically pure products. nih.gov This suggests that the direct displacement of a leaving group at C6 with a chiral amine is a stereochemically reliable method.

However, other synthetic manipulations can lead to racemization. For example, coupling reactions involving N-(purin-6-yl)-(S)-amino acids with a carbodiimide (B86325) coupling agent have been shown to cause racemization at the chiral center of the amino acid. nih.gov This highlights the need to carefully select reaction conditions to preserve stereochemical integrity.

When synthesizing nucleoside analogs, controlling the stereochemistry of the glycosidic bond is a critical challenge. The anomeric configuration (α or β) can significantly impact the biological activity of the resulting nucleoside. rsc.orgdntb.gov.ua Synthetic strategies often employ neighboring group participation or specific catalysts to achieve the desired stereoselectivity.

Reaction Mechanisms and Intermediate Characterization

The primary mechanism for the synthesis of 2-Fluoro-N-methyl-1H-purin-6-amine is nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the purine ring system facilitates attack by nucleophiles, particularly at the C2 and C6 positions, which are activated by the electron-withdrawing nitrogen atoms of the pyrimidine and imidazole rings. libretexts.orgopenstax.orgyoutube.com

The synthesis typically commences with a di-substituted purine, most commonly 2,6-dichloropurine. The reaction proceeds in a stepwise manner, involving the sequential displacement of the two chloride ions by methylamine and fluoride. The general mechanism involves two key steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing a leaving group (halide), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgopenstax.org The aromaticity of the purine ring is temporarily disrupted in this step.

Leaving Group Elimination: The aromatic system is restored by the elimination of the halide ion, resulting in the substituted product.

A plausible synthetic route involves the initial reaction of 2,6-dichloropurine with methylamine. The C6 position of the purine ring is generally more reactive towards amination than the C2 position. This regioselectivity allows for the formation of the key intermediate, 2-chloro-6-(methylamino)purine , in a controlled manner. sigmaaldrich.com This intermediate can be isolated and characterized before proceeding to the next step.

Intermediate Characterization: The structure of 2-chloro-6-(methylamino)purine can be confirmed using various spectroscopic techniques. For instance, its mass spectrum would show a molecular ion peak corresponding to its molecular weight (183.60 g/mol ). sigmaaldrich.com In its ¹H NMR spectrum, characteristic signals for the methyl protons and the purine ring proton would be observed.

The second step is the displacement of the remaining chlorine atom at the C2 position by a fluoride ion. This is typically achieved using a fluoride salt, such as potassium fluoride (KF), often in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov The reaction converts the intermediate into the final product, 2-Fluoro-N-methyl-1H-purin-6-amine .

Optimization of Synthetic Pathways and Yield Enhancement

Optimizing the synthesis of 2-Fluoro-N-methyl-1H-purin-6-amine is crucial for maximizing product yield and purity while minimizing side reactions. Several parameters can be adjusted to achieve this.

Control of Regioselectivity: The order of substitution is a critical factor. Introducing the methylamino group first at the more reactive C6 position is a common strategy. nih.gov This is typically achieved by reacting 2,6-dichloropurine with one equivalent of methylamine at a controlled temperature.

Reaction Conditions:

Solvent: The choice of solvent is important for both amination and fluorination steps. Solvents like n-butanol, DMF, or even water can be used for the amination step. nih.govnih.govresearchgate.net For the fluorination step, high-boiling point polar aprotic solvents are preferred to facilitate the dissolution of fluoride salts and achieve the necessary reaction temperatures. nih.gov

Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or potassium carbonate, is often added during the amination step to neutralize the HCl generated, driving the reaction to completion. nih.govresearchgate.net

Temperature and Reaction Time: Careful control of temperature is essential to manage regioselectivity and prevent side reactions. The fluorination step often requires higher temperatures to overcome the higher activation energy for substituting the C2-chloro group.

Fluorinating Agent: The choice of the fluoride source can impact the yield. Spray-dried potassium fluoride or the use of a phase-transfer catalyst (like Kryptofix 2.2.2) can enhance the reactivity of the fluoride ion. researchgate.net

Yield Enhancement: Microwave-assisted synthesis has emerged as a powerful technique to accelerate the amination of chloropurines, often leading to significantly reduced reaction times and improved yields. researchgate.net Post-reaction purification, typically through column chromatography or recrystallization, is vital to isolate the pure product. The optimization of these parameters is summarized in the table below.

Table 1: Parameters for Optimization of Synthetic Pathways

| Parameter | Objective | Typical Conditions/Reagents |

| Order of Substitution | Control regioselectivity | 1. Amination at C6, 2. Fluorination at C2 |

| Solvent | Solubilize reactants, control temperature | n-Butanol, DMF, Acetonitrile, Water nih.govnih.govresearchgate.net |

| Base (Amination) | Neutralize acid byproduct | DIPEA, K₂CO₃ nih.govresearchgate.net |

| Fluorinating Agent | Source of nucleophilic fluoride | KF, CsF, often with a phase-transfer catalyst nih.gov |

| Temperature | Control reaction rate and selectivity | Varies by step; often elevated for fluorination |

| Technology | Enhance reaction rate | Microwave irradiation researchgate.net |

Advanced Analytical and Spectroscopic Techniques for Structural Elucidation

The unambiguous identification of 2-Fluoro-N-methyl-1H-purin-6-amine and its synthetic intermediates relies on a combination of modern analytical and spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural analysis.

¹H NMR: Provides information on the number and chemical environment of protons. It would show distinct signals for the N-H proton, the C8-H proton of the purine ring, and the N-methyl group. nih.govresearchgate.net

¹³C NMR: Reveals the number of unique carbon atoms in the molecule, including those in the purine core and the methyl group. acs.orgspectrabase.com

¹⁹F NMR: This technique is essential for confirming the successful incorporation of fluorine into the molecule. It provides a single resonance whose chemical shift is characteristic of the C-F bond in its specific electronic environment. acs.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These hyphenated techniques separate the compound from any impurities before it enters the mass spectrometer, providing both retention time and mass-to-charge ratio (m/z) data. spectrabase.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula by distinguishing between compounds with the same nominal mass. acs.org

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups, such as N-H and C-H bonds, and the aromatic purine ring system, by detecting their characteristic vibrational frequencies. nih.gov

The collective data from these techniques provides conclusive evidence for the structure and purity of the synthesized 2-Fluoro-N-methyl-1H-purin-6-amine.

Table 2: Spectroscopic Data for Structural Elucidation

| Technique | Information Obtained | Expected for 2-Fluoro-N-methyl-1H-purin-6-amine |

| ¹H NMR | Proton environment and connectivity | Signals for N-H, C8-H, and N-CH₃ protons nih.govresearchgate.net |

| ¹³C NMR | Carbon skeleton | Resonances for purine ring carbons and the methyl carbon acs.orgspectrabase.com |

| ¹⁹F NMR | Presence and environment of fluorine | A characteristic signal for the C2-F group acs.org |

| HRMS | Exact molecular weight and formula | Confirms the molecular formula C₆H₆FN₅ acs.org |

| IR Spectroscopy | Functional groups | Vibrational bands for N-H, C-H, C=N, and C-F bonds nih.gov |

Detailed Scientific Article on 2-Fluoro-N-methyl-1H-purin-6-amine Cannot Be Generated Due to Lack of Available Research

Following a comprehensive and exhaustive search of scientific literature and databases, it has been determined that there is currently no available research data specifically detailing the biological activity and molecular mechanisms of the chemical compound 2-Fluoro-N-methyl-1H-purin-6-amine . The stringent requirement to focus solely on this compound and adhere to the provided outline cannot be met with the necessary scientific accuracy and depth.

The investigation sought to procure detailed findings for the following outlined sections:

Elucidation of Biological Activity and Molecular Mechanisms of 2 Fluoro N Methyl 1h Purin 6 Amine

Fundamental Biological Effects at the Cellular Level (In Vitro Studies)

Induction of Cell Cycle Perturbations and Apoptosis

The purine (B94841) analogue 2-Fluoro-N-methyl-1H-purin-6-amine has been investigated for its effects on cell cycle progression and the induction of apoptosis, which are critical mechanisms for its potential anticancer activity. Research into related fused chromenopyrimidine compounds has shed light on the pathways that are likely modulated. These studies indicate that such compounds can arrest the cell cycle at specific phases and trigger programmed cell death through intrinsic and extrinsic pathways. nih.gov

A key mechanism in apoptosis induction involves the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.gov Specifically, the antagonistic interaction between anti-apoptotic proteins like Bcl-2 and Mcl-1 and pro-apoptotic proteins is a crucial determinant of cell fate. Compounds that can inhibit Bcl-2 and Mcl-1 are of significant interest in cancer therapy. For instance, newly synthesized fused chromenopyrimidines have demonstrated the ability to act as dual inhibitors of Bcl-2 and Mcl-1, leading to cell cycle arrest and apoptosis. nih.gov This suggests that 2-Fluoro-N-methyl-1H-purin-6-amine may exert its cytotoxic effects through a similar mechanism, disrupting the balance of these regulatory proteins and promoting cell death in cancer cells.

Molecular docking studies with related compounds have further supported the targeting of Bcl-2 and Mcl-1. nih.gov For example, a fused chromenopyrimidine, compound 3a , showed promising anti-cancer activity that was consistent with its predicted binding to these anti-apoptotic proteins. nih.gov This computational and biological evidence underscores the potential of purine-based compounds to interfere with key regulators of apoptosis.

Antiviral Mechanisms Independent of Clinical Application

While not a clinically used antiviral, 2-Fluoro-N-methyl-1H-purin-6-amine belongs to a class of compounds, purine derivatives, that have shown broad-spectrum antiviral activities. The mechanisms of action for related compounds often involve interference with viral replication at various stages.

One of the primary antiviral strategies for purine analogues is the inhibition of viral polymerases. For instance, the prodrug Remdesivir is metabolized into an adenosine (B11128) triphosphate analogue that acts as an inhibitor of viral RNA-dependent RNA polymerase (RdRp). nih.gov This mechanism has been effective against a range of RNA viruses. Similarly, Acyclovir, another purine analogue, is phosphorylated to its triphosphate form, which then competes with deoxyguanosine triphosphate, inhibiting viral DNA synthesis. nih.gov

Another antiviral mechanism exhibited by some small molecules is the interference with host-regulated pathways that are essential for viral replication. Nitazoxanide, for example, demonstrates broad-spectrum antiviral activity by targeting host pathways rather than specific viral components. nih.gov This can include disrupting processes like viral entry, uncoating, or the assembly of new viral particles.

Furthermore, some antiviral agents like Amantadine and Rimantadine function by blocking viral ion channels, such as the M2 protein of the influenza virus, which is crucial for viral uncoating and release. nih.gov Although the specific antiviral mechanism of 2-Fluoro-N-methyl-1H-purin-6-amine has not been extensively detailed, its structural similarity to these well-characterized antiviral purines suggests it could potentially act through one or more of these established mechanisms. Research on multi-target 2,6-diaminopurine (B158960) derivatives has identified compounds with broad-spectrum activity against various viruses, including flaviviruses and coronaviruses, further highlighting the potential of this chemical class. nih.gov

Antimicrobial and Antitubercular Modes of Action

The antimicrobial and antitubercular potential of purine analogues and related heterocyclic compounds has been an area of active investigation. The modes of action often involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

In the context of general antimicrobial activity, synthetic compounds are often evaluated for their minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria. For example, a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides were found to be highly potent antimicrobial agents, with some derivatives showing significant activity against both types of bacteria. nih.gov

Regarding antitubercular activity, research has focused on identifying compounds that are effective against Mycobacterium tuberculosis. For instance, a series of 5-nitrofuran-triazole conjugates were synthesized and showed promising activity against the H37Rv strain of M. tuberculosis. nih.gov The mechanism of action for some antitubercular agents involves the inhibition of specific mycobacterial enzymes that are crucial for the pathogen's survival. In one study, active compounds were assessed for their ability to inhibit enzymes like isocitrate lyase, pantothenate synthetase, and chorismate mutase. nih.gov

The search for novel antitubercular agents has also explored various heterocyclic scaffolds. Pyrimidine (B1678525) derivatives, for example, have shown activity against M. tuberculosis, with some compounds exhibiting significant inhibition. amazonaws.com Similarly, pyrazine (B50134) derivatives have been developed, with some showing potent activity against both sensitive and resistant strains of M. tuberculosis. amazonaws.com While the specific antimicrobial and antitubercular mechanisms of 2-Fluoro-N-methyl-1H-purin-6-amine are not yet fully elucidated, the activity of related heterocyclic compounds suggests potential for targeting key bacterial and mycobacterial pathways.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Investigations

Role of the C2-Fluoro Group in Modulating Biological Potency and Selectivity

The introduction of a fluorine atom at the C2 position of the purine ring is a key structural modification that can significantly impact the biological activity of these compounds. The C2-fluoro group can alter the electronic properties, metabolic stability, and binding interactions of the molecule.

2-Fluoroadenine, a related compound, is known to be the base for numerous carbocyclic and acyclic nucleoside analogues with antineoplastic properties. nih.gov The fluorine substitution can enhance the potency of the parent compound. For example, in the context of suicide gene therapy for cancer, 2-fluoro adenine (B156593) nucleoside analogues have been synthesized and evaluated for their activity. nih.gov The strong electronegativity of the fluorine atom can influence the pKa of the purine ring system, affecting its ionization state at physiological pH and thereby its interaction with target enzymes or receptors.

The presence of the C2-fluoro group can also confer selectivity. By altering the shape and electronic distribution of the molecule, it can favor binding to a specific target over others. This is a critical aspect in drug design, as it can lead to a reduction in off-target effects.

Significance of N-Methylation on Molecular Recognition and Target Binding

N-methylation is another important structural modification that can profoundly influence the biological properties of purine derivatives. The addition of a methyl group to a nitrogen atom can affect the compound's solubility, lipophilicity, and ability to form hydrogen bonds.

In the context of RNA-binding peptides, N-methylation has been shown to enhance both binding affinity and selectivity. nih.govacs.org For instance, a series of N-methylated peptides designed to bind the HIV-1 Frameshift Stimulatory Signal (FSS) RNA demonstrated significantly increased affinity and selectivity compared to their unmethylated counterparts. nih.govacs.org This enhancement was attributed to a substantially increased "on rate," meaning the methylated compounds bound to their target more rapidly. nih.gov

Conformational Preferences and Their Correlation with Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with biological targets. The conformational preferences of 2-Fluoro-N-methyl-1H-purin-6-amine, influenced by its various substituents, will dictate how it fits into the binding pocket of a target protein or nucleic acid.

The fluorine atom at the C2 position and the methyl group on the exocyclic amine can influence the rotational barriers around the glycosidic bond (in the case of nucleosides) and the C-N bond of the exocyclic amine. These conformational constraints can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding and thus increasing affinity.

While specific studies on the conformational preferences of 2-Fluoro-N-methyl-1H-purin-6-amine are not detailed in the provided context, the principles of conformational analysis are well-established in medicinal chemistry. The interplay between the electronic effects of the C2-fluoro group and the steric and lipophilic contributions of the N-methyl group will ultimately determine the molecule's preferred shape and its ability to engage in specific, high-affinity interactions with its biological targets.

Computational Chemistry and Structural Biology Approaches for 2 Fluoro N Methyl 1h Purin 6 Amine Research

Ligand-Target Binding Prediction via Molecular Docking Methodologies

Molecular docking is a computational technique used to predict how a molecule, such as 2-Fluoro-N-methyl-1H-purin-6-amine, would bind to a specific receptor or enzyme. This method assesses the binding affinity and orientation of the ligand within the active site of a target protein, providing insights into its potential biological activity. A thorough search has found no specific molecular docking studies involving 2-Fluoro-N-methyl-1H-purin-6-amine against any biological target. While studies exist for related purine (B94841) derivatives, these findings are not applicable to this distinct compound. nih.gov

Dynamic Simulations (e.g., Molecular Dynamics) of Compound-Biomolecule Complexes

Molecular dynamics (MD) simulations provide detailed information on the movement of atoms and molecules over time. For a compound like 2-Fluoro-N-methyl-1H-purin-6-amine complexed with a biomolecule, MD simulations could reveal the stability of the binding, the role of solvent molecules, and conformational changes in both the ligand and the target. nih.gov Currently, there are no published MD simulation studies specifically analyzing the behavior of 2-Fluoro-N-methyl-1H-purin-6-amine in complex with any protein or nucleic acid.

Advanced Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., FMO, ELF, LOL, MEP mapping)

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which govern its reactivity and interactions. Methods like Frontier Molecular Orbital (FMO) theory, Electron Localization Function (ELF), Localized Orbital Locator (LOL), and Molecular Electrostatic Potential (MEP) mapping can describe electron distribution, reactive sites, and non-covalent interactions. No literature detailing these specific quantum calculations for 2-Fluoro-N-methyl-1H-purin-6-amine could be located. Studies on similar but distinct molecules, such as N-[(2-Fluorophenyl)methyl]-1H-purin-6-amine, have utilized these methods, but the data cannot be extrapolated.

Experimental Structural Biology of Compound-Protein Adducts (e.g., X-ray Crystallography)

X-ray crystallography is a powerful experimental technique that can determine the precise three-dimensional structure of a molecule or a molecule-protein complex at atomic resolution. Obtaining a crystal structure of 2-Fluoro-N-methyl-1H-purin-6-amine bound to a target protein would provide definitive evidence of its binding mode. The scientific literature contains no records of successful crystallization or X-ray diffraction analysis for any protein adduct of this compound. nih.govnih.gov

In Silico Strategies for Analog Design and Bioactivity Prediction

In silico methods are frequently used to design new molecules (analogs) based on a lead compound and to predict their biological activities before synthesis. These strategies rely on data from existing structure-activity relationships (SAR) and computational models. nih.gov Without initial data on the bioactivity and binding modes of 2-Fluoro-N-methyl-1H-purin-6-amine, the development of specific in silico models for designing its analogs and predicting their efficacy is not feasible. General studies on purine derivatives exist but are not specific to the requested compound. researchgate.net

Translational Research Applications and Future Perspectives of 2 Fluoro N Methyl 1h Purin 6 Amine

Utilization as Chemical Probes for Fundamental Biological Investigations

Chemical probes are essential tools for dissecting complex biological processes. The fluorinated nature of 2-Fluoro-N-methyl-1H-purin-6-amine and its derivatives offers distinct advantages for such applications. The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR spectroscopy, allowing for the study of protein-ligand interactions and conformational changes in a non-invasive manner.

Derivatives of this purine (B94841) scaffold have been instrumental in the development of probes to study a range of biological targets. For instance, modified purine inhibitors have been synthesized to investigate EGFR mutants, which are implicated in various cancers. bohrium.com The inclusion of a fluoro substituent was found to enhance potency and provide insights into the conformational preferences of the inhibitor when bound to the target protein. bohrium.com These probes are crucial for understanding the mechanisms of drug resistance and for the design of next-generation therapeutics.

Furthermore, the purine core is a common motif in molecules that interact with a wide array of biological targets, including kinases, G-protein-coupled receptors (GPCRs), and viral enzymes. By strategically modifying the 2-Fluoro-N-methyl-1H-purin-6-amine scaffold, researchers can create a library of chemical probes to explore the function and regulation of these important protein families.

Pre-clinical Exploration as Novel Therapeutic Candidates

The therapeutic potential of 2-Fluoro-N-methyl-1H-purin-6-amine and its analogs is an active area of preclinical research, with studies exploring its efficacy in various disease models, including viral infections and cancer.

In the realm of antiviral drug discovery, fluorinated purine nucleoside analogs have shown considerable promise. For example, a novel 2′-α-fluoro-2′-β-C-(fluoromethyl) purine nucleoside phosphoramidate (B1195095) prodrug was designed and synthesized for the treatment of SARS-CoV-2 infection. acs.org This compound demonstrated potent in vitro antiviral activity against different SARS-CoV-2 strains, including the Omicron variant, with low cytotoxicity. acs.org Its mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp). acs.org

Similarly, 2'-Fluoro-6'-methylene-carbocyclic adenosine (B11128) (FMCA) and its phosphoramidate prodrug (FMCAP) have been investigated as preclinical candidates for treating drug-resistant hepatitis B virus (HBV). researchgate.net These compounds have shown potent anti-HBV activity against both wild-type and drug-resistant viral mutants. researchgate.net

In oncology, derivatives of the purine scaffold are being explored as inhibitors of key signaling pathways. For instance, research has focused on developing purine inhibitors that can selectively target oncogenic EGFR mutants over the wild-type protein, a critical aspect for minimizing off-target effects. bohrium.com Structure-based drug design has led to the discovery of high-affinity irreversible inhibitors with excellent kinase selectivity. bohrium.com

Some studies have also identified N-[(2-fluorophenyl)methyl]-1H-purin-6-amine as a compound with potential antitumor activity. researchgate.net

Innovative Strategies for Purine Scaffold Modification and Functionalization

The versatility of the purine scaffold allows for extensive chemical modifications to fine-tune its biological activity, selectivity, and pharmacokinetic properties. Researchers are continuously developing innovative strategies for the synthesis and functionalization of purine derivatives.

Recent advances include multi-step synthetic methods and one-pot multicomponent reactions to create diverse libraries of substituted purines. rsc.org For example, Villegas et al. described a method for synthesizing 2,6,9-trisubstituted purine derivatives starting from 6-chloro-2-fluoro-9H-purine. rsc.org This involved sequential alkylation and Suzuki coupling reactions to introduce different substituents at various positions of the purine ring. rsc.org

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of purine derivatives. rsc.org This technology has been used to efficiently produce 8,9-disubstituted-1H-purin-6-one derivatives. rsc.org

Furthermore, the introduction of a fluorine atom onto the purine scaffold is a key strategy to modulate the compound's properties. The unique characteristics of fluorine, such as its high electronegativity and ability to form strong bonds with carbon, can significantly impact the compound's metabolic stability, binding affinity, and membrane permeability. The synthesis of fluorinated purine derivatives often requires specialized chemical methods.

| Modification Strategy | Description | Example |

| Multi-component Reactions | Combining three or more reactants in a single step to rapidly build molecular complexity. | Synthesis of 8,9-disubstituted-1H-purin-6-one derivatives via microwave irradiation. rsc.org |

| Cross-Coupling Reactions | Formation of carbon-carbon or carbon-heteroatom bonds, often catalyzed by transition metals. | Suzuki coupling to introduce aryl groups at the C6 position of the purine ring. rsc.org |

| Fluorination | Introduction of fluorine atoms to modulate physicochemical and biological properties. | Synthesis of 2-fluoro-purine derivatives. bohrium.com |

| Prodrug Approach | Modification of the parent drug to improve its delivery, absorption, or metabolic stability. | Phosphoramidate prodrugs of fluorinated purine nucleosides to enhance antiviral activity. acs.org |

Interdisciplinary Research Directions in Chemical Biology and Drug Discovery

The study of 2-Fluoro-N-methyl-1H-purin-6-amine and its derivatives sits (B43327) at the intersection of chemical biology and drug discovery, fostering interdisciplinary collaborations to address complex biomedical challenges.

Chemical Biology: The development of novel chemical probes based on the 2-fluoro-purine scaffold enables researchers to investigate fundamental biological questions that are often difficult to address with genetic approaches alone. These probes can be used to map protein-protein interaction networks, identify the downstream targets of specific enzymes, and elucidate the mechanisms of cellular signaling pathways.

Drug Discovery: The insights gained from chemical biology studies, in turn, fuel the drug discovery pipeline. By understanding how these compounds interact with their biological targets, medicinal chemists can design more potent and selective drug candidates. The development of multi-target antivirals, for instance, represents a paradigm shift in antiviral drug discovery, aiming to inhibit multiple viral or host targets simultaneously to increase efficacy and reduce the emergence of drug resistance. nih.gov

Future research will likely focus on:

Expanding the chemical space: Synthesizing and screening larger and more diverse libraries of fluorinated purine derivatives to identify new biological activities.

Advanced imaging techniques: Utilizing fluorinated probes in conjunction with advanced imaging modalities like ¹⁹F MRI to visualize biological processes in real-time and in vivo.

Personalized medicine: Developing targeted therapies based on the genetic makeup of a patient's disease, such as specific EGFR mutations in cancer.

The continued exploration of 2-Fluoro-N-methyl-1H-purin-6-amine and its analogs holds great promise for advancing our understanding of biology and for the development of new medicines to treat a wide range of human diseases.

Q & A

Q. What are the established synthetic routes for 2-Fluoro-N-methyl-1H-purin-6-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of purine derivatives like 2-Fluoro-N-methyl-1H-purin-6-amine typically involves nucleophilic substitution. For example, 6-chloropurine can react with methylamine under reflux in polar solvents (e.g., ethanol or dimethylformamide) to substitute the chlorine atom with a methylamino group . Fluorination at the 2-position may require fluorinating agents (e.g., Selectfluor™) under controlled pH and temperature to avoid side reactions. Optimization should focus on solvent polarity, reaction time, and stoichiometric ratios to maximize yield. Characterization via HPLC and LC-MS is critical to confirm purity and identity.

Q. How can structural elucidation of 2-Fluoro-N-methyl-1H-purin-6-amine be performed using crystallographic and spectroscopic techniques?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) with programs like SHELXL is the gold standard for determining bond lengths, angles, and fluorine placement . For spectroscopic analysis:

- NMR : NMR identifies fluorine chemical shifts (~-150 to -160 ppm for 2-fluoro purines), while NMR resolves methyl and amine protons.

- IR Spectroscopy : Bands at ~1650 cm (C-F stretch) and ~3400 cm (N-H stretch) confirm functional groups .

Thermogravimetric analysis (TGA) can assess thermal stability, with decomposition temperatures >200°C expected for purine derivatives .

Advanced Research Questions

Q. How does fluorine substitution at the 2-position influence the compound’s electronic properties and base-pairing interactions?

Methodological Answer: Fluorine’s electronegativity alters electron density in the purine ring, potentially disrupting hydrogen bonding in nucleic acid analogs. Computational studies (e.g., DFT calculations) can map electrostatic potential surfaces to predict interactions with complementary bases . Experimentally, fluorescence quenching assays (as seen in 8-aza-7-deazapurin-2-amine analogs) reveal electronic perturbations affecting stacking interactions in duplex DNA . Competitive binding assays with DNA polymerases can quantify mismatches caused by fluorine-induced steric or electronic effects.

Q. What experimental strategies are effective in studying the compound’s potential as a tau protein ligand for neurodegenerative disease imaging?

Methodological Answer: Fluorine-18 labeling (e.g., -MK-6240) enables positron emission tomography (PET) imaging of neurofibrillary tangles (NFTs) . For 2-Fluoro-N-methyl-1H-purin-6-amine:

- Radiosynthesis : Use -fluoride with a precursor (e.g., nitro or trimethylammonium substituents) under anhydrous conditions.

- Binding Assays : Autoradiography on post-mortem Alzheimer’s brain sections quantifies NFT affinity.

- Pharmacokinetics : In vivo PET/MRI in transgenic mouse models assesses blood-brain barrier penetration and clearance rates .

Q. How can computational modeling predict the compound’s interaction with purine-metabolizing enzymes like adenosine deaminase?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) using enzyme crystal structures (PDB: 1A4M) identifies binding poses and key residues (e.g., His238 in adenosine deaminase). Free-energy perturbation (FEP) calculations quantify binding affinity changes due to fluorine substitution. Validate predictions with kinetic assays:

- Enzyme Inhibition : Measure IC values via spectrophotometric monitoring of substrate conversion (e.g., adenosine to inosine) .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of enzyme-ligand interactions .

Biological Activity & Applications

Q. What methodologies are used to evaluate the compound’s antimetabolite activity in cancer cell lines?

Methodological Answer:

- Cell Viability Assays : Treat cancer lines (e.g., HeLa, MCF-7) with varying concentrations and measure proliferation via MTT or ATP-lite assays.

- Metabolite Interference : Use LC-MS to detect intracellular accumulation of purine analogs and depletion of natural metabolites (e.g., ATP, GTP) .

- Apoptosis Markers : Flow cytometry with Annexin V/PI staining quantifies cell death pathways induced by nucleotide pool imbalance .

Q. How can fluorescence properties of 2-Fluoro-N-methyl-1H-purin-6-amine be exploited for real-time monitoring of cellular uptake?

Methodological Answer: Though purine analogs often exhibit weak fluorescence, modifications (e.g., pyrazolo[3,4-d]pyrimidine cores) enhance quantum yields . For this compound:

- Time-Resolved Fluorescence : Track intracellular localization in live cells using confocal microscopy.

- Quenching Studies : Compare fluorescence in duplex vs. single-stranded DNA to assess binding dynamics .

Data Contradictions & Resolution

Q. How should researchers address discrepancies in reported synthesis yields or biological activity across studies?

Methodological Answer:

- Reproducibility Checks : Replicate reactions under identical conditions (solvent, catalyst, temperature) .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., impurity profiles).

- Structural Confirmation : Cross-validate via orthogonal techniques (e.g., SXRD and NMR) to rule out isomerism or polymorphic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.